- Thiobenzoylthioglycolic acid, Organic Syntheses, 1962, 42, 100-3

Cas no 942-91-6 (S-(Thiobenzoyl)thioglycolic Acid)

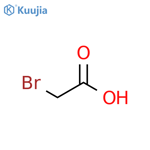

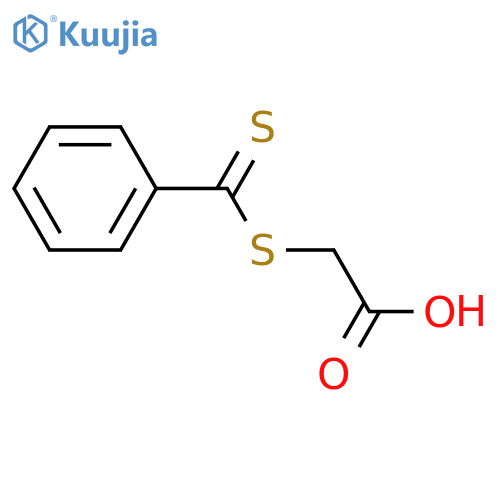

942-91-6 structure

Nombre del producto:S-(Thiobenzoyl)thioglycolic Acid

Número CAS:942-91-6

MF:C9H8O2S2

Megavatios:212.288619995117

MDL:MFCD00004927

CID:40372

PubChem ID:24849706

S-(Thiobenzoyl)thioglycolic Acid Propiedades químicas y físicas

Nombre e identificación

-

- 2-(Benzothioylthio)acetic acid

- S-(Thiobenzoyl)thioglycolic acid

- Dithiobenzoic acid carboxymethyl ester

- [(Phenylcarbonothioyl)thio]acetic acid

- 2-(benzenecarbonothioylsulfanyl)acetic acid

- (benzenecarbothioylsulfanyl)acetic acid

- 2-((phenylcarbonothioyl)thio)acetic acid

- 2-(benzenecarbothioylsulfanyl)acetic acid

- Acetic acid,[(phenylthioxomethyl)thio]

- Carboxymethyl dithiobenzoate

- Dithiobenzoesaeurecarboxylmethylester

- Dithiobenzoesaeurecarboxymethylester

- Thiobenzoyl thioglycolate

- Thiobenzoylthioacetic acid

- (Thiobenzoylthio)acetic Acid

- 2-[(Phenylthioxomethyl)thio]acetic acid (ACI)

- Acetic acid, [(phenylthioxomethyl)thio]- (9CI)

- Acetic acid, mercapto-, dithiobenzoate (8CI)

- Benzoic acid, dithio-, carboxymethyl ester (6CI)

- Benzoic acid, dithio-, ester with mercaptoacetic acid (7CI, 8CI)

- 2-(Phenylcarbonothioylthio)acetic acid

- 2-(Thiobenzoylthio)acetic acid

- NSC 42331

- NSC 68200

- STK331992

- 2-(benzenecarbonothioylsulfanyl)aceticacid

- CHEMBL457019

- MFCD00004927

- Benzoic acid, dithio-, carboxymethyl ester

- C9H8O2S2

- CCG-51440

- DB-057483

- Thiobenzoylthioglycolic acid

- ((Phenylthioxomethyl)thio)acetic acid

- Benzoic acid, ester with mercaptoacetic acid

- J-506228

- S-Thiobenzoylthioglycolic acid

- SR-01000640736-1

- CS-W014999

- S-(Thiobenzoyl)thioglycolic acid, 99%

- DTXSID30240972

- Benzoic acid, dithio-, ester with mercaptoacetic acid

- (Benzothioylsulfanyl)acetic acid #

- NSC42331

- NSC-68200

- [(phenylcarbonothioyl)sulfanyl]acetic acid

- BP-30120

- S-(Thiobenzoyl)thioglycolic acid; Dithiobenzoic acid carboxymethyl ester

- ALBB-004078

- NS00040371

- 2-((Phenylcarbonothioyl)thio)aceticacid

- HMS1531O09

- NSC68200

- T2401

- Benzoic acid, carboxymethyl ester

- SY053104

- D77774

- XBEIANFIOZTEDE-UHFFFAOYSA-

- AKOS000321343

- EINECS 213-393-0

- InChI=1/C9H8O2S2/c10-8(11)6-13-9(12)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)

- Maybridge4_003837

- SCHEMBL162936

- 942-91-6

- NSC-42331

- Acetic acid, [(phenylthioxomethyl)thio]-

- 2-(Phenylcarbonothioylsulfanyl)acetic acid

- AS-64489

- Thiobenzoylsulfanylacetic acid

- S-(Thiobenzoyl)thioglycolic Acid

-

- MDL: MFCD00004927

- Renchi: 1S/C9H8O2S2/c10-8(11)6-13-9(12)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)

- Clave inchi: XBEIANFIOZTEDE-UHFFFAOYSA-N

- Sonrisas: O=C(CSC(C1C=CC=CC=1)=S)O

Atributos calculados

- Calidad precisa: 211.99700

- Masa isotópica única: 211.99657184g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 13

- Cuenta de enlace giratorio: 4

- Complejidad: 198

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 2.5

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: nothing

- Superficie del Polo topológico: 94.7Ų

Propiedades experimentales

- Color / forma: Dark red liquid

- Denso: 1.3790

- Punto de fusión: 126.0 to 130.0 deg-C

- Disolución: acetone: soluble25mg/mL, clear

- PSA: 94.69000

- Logp: 2.17990

- Disolución: Soluble in water

S-(Thiobenzoyl)thioglycolic Acid Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:Warning

- Instrucciones de peligro: H315,H319,H335

- Declaración de advertencia: P261,P305+P351+P338

- Número de transporte de mercancías peligrosas:UN 3335

- Wgk Alemania:3

- Código de categoría de peligro: 36/37/38

- Instrucciones de Seguridad: S26-S36

-

Señalización de mercancías peligrosas:

- Términos de riesgo:R36/37/38

- Nivel de peligro:IRRITANT

S-(Thiobenzoyl)thioglycolic Acid Datos Aduaneros

- Código HS:29309070

- Datos Aduaneros:

China Customs Code:

2930909090Overview:

2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

S-(Thiobenzoyl)thioglycolic Acid PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | AS-64489-25G |

2-(benzenecarbothioylsulfanyl)acetic acid |

942-91-6 | >97% | 25g |

£357.00 | 2025-02-09 | |

| BAI LING WEI Technology Co., Ltd. | 385880-25G |

S-(Thiobenzoyl)thioglycolic acid, 99% |

942-91-6 | 99% | 25G |

¥ 2081 | 2022-04-26 | |

| Chemenu | CM115159-25g |

[(phenylcarbonothioyl)thio]acetic acid |

942-91-6 | 95%+ | 25g |

$218 | 2024-07-19 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 157880-10G |

S-(Thiobenzoyl)thioglycolic Acid |

942-91-6 | 10g |

¥1738.53 | 2023-12-10 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T2401-5G |

S-(Thiobenzoyl)thioglycolic Acid |

942-91-6 | >97.0%(GC)(T) | 5g |

¥150.00 | 2024-04-15 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S101895-5g |

S-(Thiobenzoyl)thioglycolic Acid |

942-91-6 | 99% | 5g |

¥387.90 | 2023-09-01 | |

| eNovation Chemicals LLC | K63111-25g |

Acetic acid, 2-[(phenylthioxomethyl)thio]- |

942-91-6 | 97% | 25g |

$140 | 2024-06-08 | |

| Alichem | A019122103-100g |

2-((Phenylcarbonothioyl)thio)acetic acid |

942-91-6 | 95% | 100g |

$660.19 | 2023-08-31 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S97930-1g |

2-((Phenylcarbonothioyl)thio)acetic acid |

942-91-6 | 1g |

¥158.0 | 2021-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-236687-10 g |

S-(Thiobenzoyl)thioglycolic acid, |

942-91-6 | 10g |

¥895.00 | 2023-07-10 |

S-(Thiobenzoyl)thioglycolic Acid Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Sodium bicarbonate , Hydrochloric acid Solvents: Water

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Piperidine , Iodine Solvents: Tetrahydrofuran ; rt

1.2 2 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; 5 min, neutralized, reflux

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 2 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; 5 min, neutralized, reflux

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referencia

- 2-(Phenylcarbonothioylsulfanyl)acetic acid, Acta Crystallographica, 2010, 66(10),

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 20 min, rt; rt → 40 °C; reflux

1.2 2 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt → 90 °C; 5 h, reflux

1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized, reflux; cooled; 30 min, cooled

1.2 2 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt → 90 °C; 5 h, reflux

1.4 Reagents: Hydrochloric acid Solvents: Water ; neutralized, reflux; cooled; 30 min, cooled

Referencia

- Antitumor compounds, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; rt → 80 °C; 2 h, reflux; reflux → 0 °C

1.2 0 °C; 0 °C → rt

1.3 Solvents: Tetrahydrofuran ; rt → 100 °C; 24 h, 100 °C

1.2 0 °C; 0 °C → rt

1.3 Solvents: Tetrahydrofuran ; rt → 100 °C; 24 h, 100 °C

Referencia

- Porphyrin and Galactosyl Conjugated Micelles for Targeting Photodynamic Therapy, Pharmaceutical Research, 2010, 27(1), 187-199

Synthetic Routes 5

Condiciones de reacción

1.1 Solvents: Tetrahydrofuran ; 0 °C; 12 h, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; cooled; 24 h, 90 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Sodium carbonate Solvents: Water ; cooled; 24 h, 90 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Referencia

- Asymmetric catalytic alkynylation of thiazolones and azlactones for synthesis of quaternary α-amino acid precursors, Organic & Biomolecular Chemistry, 2021, 19(23), 5087-5092

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; reflux; 2 h, reflux; reflux → 0 °C

1.2 0 °C; 12 h, rt

1.3 Reagents: Sodium carbonate Solvents: Water ; 24 h, rt

1.4 Reagents: Hydrochloric acid ; pH 2

1.2 0 °C; 12 h, rt

1.3 Reagents: Sodium carbonate Solvents: Water ; 24 h, rt

1.4 Reagents: Hydrochloric acid ; pH 2

Referencia

- Synthesis and biological evaluation of 5'-phenyl-3'H-spiro-[indoline-3,2'-[1,3,4]oxadiazol]-2-one analogs, Chinese Chemical Letters, 2013, 24(10), 929-933

Synthetic Routes 7

Condiciones de reacción

1.1 Solvents: Diethyl ether

1.2 -

1.3 Reagents: Hydrogen ion

1.2 -

1.3 Reagents: Hydrogen ion

Referencia

- Syntheses and antitumor activities of N'1,N'3-dialkyl-N'1,N'3-di-(alkylcarbonothioyl) malonohydrazide: The discovery of elesclomol, Bioorganic & Medicinal Chemistry Letters, 2013, 23(18), 5070-5076

Synthetic Routes 8

Condiciones de reacción

1.1 Solvents: Water ; 5 min, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referencia

- Potassium hydrogen sulfide, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Synthetic Routes 9

Condiciones de reacción

1.1 Solvents: Tetrahydrofuran ; 80 °C

1.2 24 h

1.3 rt; 24 h, rt

1.2 24 h

1.3 rt; 24 h, rt

Referencia

- Synthesis of Thermo-Sensitive Micellar Aggregates Self-Assembled from Biotinylated PNAS-b-PNIPAAm-b-PCL Triblock Copolymers for Tumor Targeting, Journal of Physical Chemistry C, 2009, 113(26), 11262-11267

Synthetic Routes 10

Condiciones de reacción

1.1 Solvents: Tetrahydrofuran ; 0 °C; 12 h, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; cooled; 24 h, 90 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Sodium carbonate Solvents: Water ; cooled; 24 h, 90 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Referencia

- An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent, ARKIVOC (Gainesville, 2019, (3), 67-78

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Triethylamine , Sulfur Solvents: Dimethylformamide

1.2 -

1.2 -

Referencia

- Dithiocarboxylic acids, dithiocarboxylic esters, or thiocarboxylic amides by reaction of methylene-active chloromethyl compounds with sulfur, Journal fuer Praktische Chemie (Leipzig), 1989, 331(2), 243-62

Synthetic Routes 12

Condiciones de reacción

1.1 Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt

1.2 Solvents: Tetrahydrofuran ; rt → reflux; 24 h, reflux

1.2 Solvents: Tetrahydrofuran ; rt → reflux; 24 h, reflux

Referencia

- Preparation of α,ω-telechelic hexyl acrylate polymers with [bond]OH, [bond]COOH, and [bond]NH2 functional groups by RAFT, Journal of Polymer Science, 2010, 48(14), 3033-3051

S-(Thiobenzoyl)thioglycolic Acid Raw materials

S-(Thiobenzoyl)thioglycolic Acid Preparation Products

S-(Thiobenzoyl)thioglycolic Acid Literatura relevante

-

Lukas Mai,Dina Maniar,Frederik Zysk,Judith Sch?bel,Thomas D. Kühne,Katja Loos,Anjana Devi Dalton Trans. 2022 51 1384

-

Hai Huang,Wen Yang,Zuliang Chen,Zengwei Lai,Jianwei Sun Chem. Sci. 2019 10 9586

-

Manuel Ahumada,Eduardo Lissi,Ana Maria Montagut,Francisco Valenzuela-Henríquez,Natalia L. Pacioni,Emilio I. Alarcon Analyst 2017 142 2067

-

Nikki Pullan,Max Liu,Paul D. Topham Polym. Chem. 2013 4 2272

-

Porfirio López-Domínguez,Jesús Eduardo Rivera-Peláez,Gabriel Jaramillo-Soto,José Fernando Barragán-Aroche,Eduardo Vivaldo-Lima React. Chem. Eng. 2020 5 547

942-91-6 (S-(Thiobenzoyl)thioglycolic Acid) Productos relacionados

- 874788-12-2(N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethyl-N-methylbenzene-1-sulfonamide)

- 2137855-01-5(9-(propan-2-yl)-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 2007917-53-3(4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid)

- 1796928-46-5(3-(2-Chloro-6-fluorophenyl)-5-(hydroxymethyl)-4-isoxazolylcarboxylic Acid)

- 919354-48-6(Ethyl 6-Chloro-5-methoxy-2-methylnicotinate)

- 163706-61-4((Dichloromethylene)bisphosphonic acid mono(tributylamine) salt)

- 2228475-55-4(tert-butyl N-1-(1-aminocyclopropyl)cyclohexylcarbamate)

- 1803448-04-5(3-Amino-6-bromo-2-cyano-4-(trifluoromethoxy)pyridine)

- 1261461-97-5(6-Hydroxyquinoline-8-acetic acid)

- 951677-47-7((2-chloro-5-fluoropyridin-4-yl)boronic acid)

Proveedores recomendados

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:942-91-6)S-(Thiobenzoyl)thioglycolic acid

Pureza:98%

Cantidad:Company Customization

Precio ($):Informe

Amadis Chemical Company Limited

(CAS:942-91-6)S-(Thiobenzoyl)thioglycolic Acid

Pureza:99%

Cantidad:100g

Precio ($):270.0